molecular formula C30H42O4 B609582 Nimolinone CAS No. 106533-51-1

Nimolinone

Katalognummer: B609582
CAS-Nummer: 106533-51-1
Molekulargewicht: 466.66
InChI-Schlüssel: KPAZQRBTURGWMZ-YSVYTRSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nimolinone is presented in EENL. Analysis of the compounds in the EENL by mass spectrometry suggests the presence of nimbolide, 2',3'-dehydrosalannol, 6-desacetyl nimbinene, and this compound. Antiproliferative activity of nimbolide and 2',3'-dehydrosalannol in HUVECs. EENL by regulating the genes involved in cellular development and cell death functions could control cell proliferation, attenuate the stimulatory effects of VEGF, and exert antiangiogenic effects. EENL treatment could have a potential therapeutic role during cancer progression.

Wissenschaftliche Forschungsanwendungen

Pharmacogenetics and Drug Response

Research by the NIH Pharmacogenetics Research Network (PGRN) indicates a wide range of studies correlating drug response with genetic variation, encompassing drugs like Nimolinone used for various medical disorders. This research enhances understanding of how genetic differences influence drug efficacy and tolerance, providing a foundation for personalized medicine (Giacomini et al., 2007).

Cerebrovascular Treatment Potential

This compound has shown potential in treating cerebrovascular disorders. It's primarily studied for its ability to dilate cerebral arterioles and increase cerebral blood flow, which is crucial in managing diseases like subarachnoid hemorrhage and ischemic stroke (Langley & Sorkin, 1989).

Facilitation of Associative Learning

Studies have indicated that this compound can facilitate associative learning, particularly in aging populations. This suggests its potential use in addressing age-related learning deficits, a critical area in the field of neurology and geriatrics (Deyo, Straube & Disterhoft, 1989).

Neuroprotection in Ischemic Stroke

In animal model experiments, this compound was researched for its effectiveness in treating focal cerebral ischemia. The findings from these studies were pivotal in assessing the drug's potential in clinical settings for stroke management (Horn et al., 2001).

Drug Delivery Innovations

Recent advancements include the development of novel drug delivery systems for this compound, enhancing its efficacy and safety in clinical applications. This includes research on nanoemulsions to improve solubility and reduce adverse effects (Huang et al., 2020).

Reappraisal in Neurological Disorders

This compound is being reappraised for its broader implications in various neurological conditions. This includes exploring its mechanisms beyond vasodilation, such as its potential impact on delayed ischemic injury and other acute neurological injuries (Carlson et al., 2019).

Use in Traumatic Brain Injuries

Studies have investigated this compound's efficacy in treating traumatic brain injuries, particularly traumatic subarachnoid hemorrhage. These studies highlight its potential in reducing unfavorable outcomes in such conditions (Harders, Kakarieka & Braakman, 1996).

Eigenschaften

CAS-Nummer

106533-51-1

Molekularformel

C30H42O4

Molekulargewicht

466.66

IUPAC-Name

Lanosta-7,9(11),24-trien-21-oic acid, 23-hydroxy-3-oxo-, gamma-lactone, (13alpha,14beta,17alpha,20S,23R)-

InChI

InChI=1S/C30H42O4/c1-17(2)14-18(31)15-19-22-16-25(34-26(19)33)30(7)21-8-9-23-27(3,4)24(32)11-12-28(23,5)20(21)10-13-29(22,30)6/h8,10,14,18-19,22-23,25,31H,9,11-13,15-16H2,1-7H3/t18-,19-,22+,23-,25?,28+,29-,30-/m0/s1

InChI-Schlüssel

KPAZQRBTURGWMZ-YSVYTRSJSA-N

SMILES

CC1(C)C(CC[C@]2(C)C3=CC[C@@]4(C)[C@]([C@@H](C(O5)=O)C[C@@H](O)/C=C(C)/C)([H])CC5[C@@](C)4C3=CC[C@@]12[H])=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Nimolinone;  D9,11-Nimolinone

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nimolinone
Reactant of Route 2
Nimolinone
Reactant of Route 3
Nimolinone
Reactant of Route 4
Nimolinone
Reactant of Route 5
Nimolinone
Reactant of Route 6
Nimolinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.